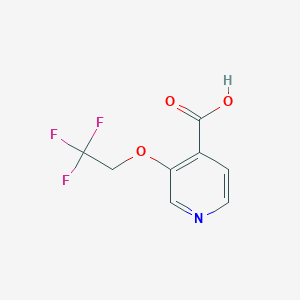3-(2,2,2-Trifluoroethoxy)isonicotinic acid
CAS No.: 1282537-87-4
Cat. No.: VC5850607
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.135
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1282537-87-4 |
|---|---|
| Molecular Formula | C8H6F3NO3 |
| Molecular Weight | 221.135 |
| IUPAC Name | 3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | KWJGPITVQWOZDI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1C(=O)O)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(2,2,2-Trifluoroethoxy)isonicotinic acid belongs to the class of pyridinecarboxylic acids, with the systematic IUPAC name 3-(2,2,2-trifluoroethoxy)-4-pyridinecarboxylic acid. Its molecular formula is , yielding a molecular weight of 205.13 g/mol . The structure comprises a pyridine ring substituted at the 3-position with a trifluoroethoxy group () and a carboxylic acid moiety at the 4-position (Figure 1).
Figure 1: Chemical structure of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.
Physicochemical Properties
The trifluoroethoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient () of 1.82 (estimated via ChemAxon). This property facilitates membrane permeability, a critical factor in drug design . Additional properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | |
| pKa (Carboxylic acid) | ~3.2 (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution of isonicotinic acid derivatives. A representative route involves:
-
Protection of the carboxylic acid: Methylation of isonicotinic acid using thionyl chloride and methanol to form methyl isonicotinate.
-
Alkylation: Reaction with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., KCO) in DMF at 80°C.
-
Deprotection: Hydrolysis of the methyl ester using aqueous NaOH to yield the free carboxylic acid .
Yield: ~65% (optimized conditions).
Industrial Manufacturing
Industrial production scales the above methodology using continuous flow reactors to enhance efficiency. Key challenges include managing exothermic reactions and ensuring high purity (>99%) for pharmaceutical applications.
Biological and Pharmacological Applications
Agricultural Uses
Trifluoroethoxy-substituted picolinic acids are explored as herbicides. For instance, 4-amino-6-(trifluoroethoxy)picolinate derivatives inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume